molecular formula C17H17NO5 B5652900 N-(2H-1,3-benzodioxol-5-yl)-2-(2-ethoxyphenoxy)acetamide

N-(2H-1,3-benzodioxol-5-yl)-2-(2-ethoxyphenoxy)acetamide

Cat. No.: B5652900
M. Wt: 315.32 g/mol
InChI Key: PICJLLZKNYTTAK-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-(2-ethoxyphenoxy)acetamide is an organic compound that features a benzodioxole ring and an ethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(2-ethoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group is introduced via a nucleophilic substitution reaction, where an ethoxyphenol reacts with a suitable leaving group.

    Amidation Reaction: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate product reacts with an amine source under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.

    Purification Techniques: Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-(2-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide or alcohol derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution Reagents: Halogenating agents or other nucleophiles/electrophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced amide or alcohol derivatives.

    Substitution: Introduction of new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-(2-ethoxyphenoxy)acetamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural properties.

    Materials Science: Application in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-(2-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-2-(2-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2H-1,3-benzodioxol-5-yl)-2-(2-propoxyphenoxy)acetamide: Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-(2-ethoxyphenoxy)acetamide is unique due to the presence of both the benzodioxole ring and the ethoxyphenoxy group, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-2-20-13-5-3-4-6-14(13)21-10-17(19)18-12-7-8-15-16(9-12)23-11-22-15/h3-9H,2,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICJLLZKNYTTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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